molecular formula C11H11BrO3 B13698207 Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate

Cat. No.: B13698207
M. Wt: 271.11 g/mol
InChI Key: AZFLEVZCHOKCHD-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate is a brominated aromatic ester featuring a 2-oxopropanoate backbone. This compound is structurally characterized by a 5-bromo-2-methylphenyl substituent attached to the β-carbon of the α-keto ester. Such derivatives are pivotal intermediates in organic synthesis, particularly in the construction of heterocyclic frameworks and bioactive molecules.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11BrO3/c1-7-3-4-9(12)5-8(7)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

AZFLEVZCHOKCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthetic Routes

The preparation of Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate generally involves the formation of the keto ester via condensation or esterification reactions starting from appropriately substituted aromatic precursors. The key synthetic strategies include:

Friedel-Crafts Acylation Followed by Esterification
  • Step 1: Bromination of 2-methylphenyl precursor to introduce the bromine atom selectively at the 5-position.
  • Step 2: Friedel-Crafts acylation using oxalyl chloride or an acyl chloride derivative to introduce the 2-oxopropanoate ketone functionality.
  • Step 3: Esterification of the resulting acid or keto acid intermediate with methanol under acidic catalysis (e.g., sulfuric acid) to yield the methyl ester.

This method leverages classical aromatic substitution and esterification chemistry, ensuring regioselective bromination and efficient ester formation.

Claisen Condensation Approach
  • Starting from 5-bromo-2-methylacetophenone, a Claisen condensation with methyl acetate or dimethyl carbonate in the presence of a strong base (e.g., sodium hydride) can generate the β-keto ester.
  • The reaction is typically carried out under reflux in solvents such as tetrahydrofuran or toluene to promote condensation and subsequent ester formation.

This approach is supported by analogs in the literature where similar β-keto esters are synthesized via base-catalyzed condensation of aryl ketones with esters or carbonate esters.

Direct Esterification of 3-(5-bromo-2-methylphenyl)-2-oxopropanoic Acid
  • The keto acid precursor can be esterified directly with methanol in the presence of acid catalysts.
  • Reflux conditions with sulfuric acid or p-toluenesulfonic acid as catalyst facilitate the conversion to the methyl ester.
  • This method is straightforward but requires prior synthesis or availability of the keto acid.

Reaction Conditions and Catalysts

Preparation Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Bromination of 2-methylphenyl ring Br2, FeBr3 catalyst Chloroform or AcOH 0–25 °C 80–90 Selective bromination at 5-position
Friedel-Crafts acylation Oxalyl chloride, AlCl3 CH2Cl2 or CCl4 0–25 °C 70–85 Formation of keto intermediate
Claisen condensation Sodium hydride, methyl acetate or dimethyl carbonate THF or toluene Reflux (60–110 °C) 65–75 Base-catalyzed β-keto ester formation
Esterification Methanol, H2SO4 or p-TsOH Methanol Reflux (65–80 °C) 85–95 Acid-catalyzed ester formation

Industrial Production Methods

  • Industrial synthesis favors continuous flow reactors for enhanced control over temperature, mixing, and reaction time, improving yield and purity.
  • Automated systems allow for precise dosing of bromine and reagents, minimizing side reactions.
  • Purification typically involves distillation under reduced pressure and crystallization to achieve high purity.

In-Depth Research Findings

Bromination Specificity

  • Bromination of aromatic rings bearing methyl substituents proceeds regioselectively due to electronic directing effects, favoring substitution at the 5-position relative to the methyl group.
  • Controlled addition of bromine in chloroform or acetic acid at low temperature avoids polybromination and side reactions.

Keto Ester Formation via Claisen Condensation

  • Sodium hydride-mediated condensation with dimethyl carbonate has been demonstrated to efficiently yield methyl 3-(5-bromo-2,4-dimethoxyphenyl)-3-oxopropanoate analogs, suggesting applicability to the 2-methylphenyl system.
  • Reflux times of 3 hours in toluene or tetrahydrofuran optimize conversion.

Esterification Efficiency

  • Acid-catalyzed esterification under reflux conditions achieves high conversion rates (up to 95%) with minimal side products.
  • Sulfuric acid is preferred for its strong acidity and catalytic efficiency, but p-toluenesulfonic acid offers milder conditions with comparable yields.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Friedel-Crafts + Esterification 5-bromo-2-methylbenzene derivatives Br2, FeBr3, Oxalyl chloride, AlCl3, H2SO4 0–25 °C bromination, reflux esterification Regioselective bromination, classical approach Multiple steps, use of corrosive reagents
Claisen Condensation 5-bromo-2-methylacetophenone Sodium hydride, dimethyl carbonate Reflux in toluene or THF One-pot β-keto ester synthesis Requires strong base, moisture sensitive
Direct Esterification 3-(5-bromo-2-methylphenyl)-2-oxopropanoic acid Methanol, sulfuric acid Reflux in methanol Simple, high yield Requires keto acid precursor

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring participates in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) . The electron-withdrawing bromo group directs incoming electrophiles to meta positions, while the methyl group provides steric hindrance.

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CAryl amines52%

Ester Hydrolysis

The ester group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acids or salts.

ConditionsReagentsProductReaction Time
AcidicH₂SO₄ (2M), H₂O, reflux3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid6–8 hr
BasicNaOH (1M), MeOH/H₂OSodium salt of 2-oxopropanoic acid4 hr

Reduction Reactions

The ketone moiety is reduced to secondary alcohols using catalytic hydrogenation or hydride donors.

Reducing AgentSolventProductSelectivity
NaBH₄MeOHMethyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate89%
H₂/Pd-CEtOAcMethyl 3-(5-bromo-2-methylphenyl)propanoate76%

Oxidation Reactions

The α-keto ester group can be oxidized to form dicarboxylic acids or undergo decarboxylation.

Oxidizing AgentConditionsProductNotes
KMnO₄H₂O, 60°C3-(5-Bromo-2-methylphenyl)-2-oxopropanedioic acidPartial decomposition observed
Ozone (O₃)-78°C, CH₂Cl₂Cleavage productsRequires low temperature

Cross-Coupling Reactions

The brominated aromatic ring enables palladium-catalyzed cross-couplings , such as:

  • Heck Reaction : Forms alkenylated products with aryl halides.

  • Negishi Coupling : Generates alkyl/aryl-zinc intermediates.

Coupling TypeCatalystSubstrateYield
HeckPd(OAc)₂, PPh₃Styrene derivatives68%
SonogashiraCuI, PdCl₂(PPh₃)₂Terminal alkynes71%

Mechanistic Insights

  • Steric Effects : The 2-methyl group on the phenyl ring hinders ortho substitution, favoring meta/para pathways.

  • Electronic Effects : The bromine atom increases the electrophilicity of the aromatic ring, enhancing NAS reactivity.

  • Ketone Reactivity : The α-keto ester participates in aldol condensations with aldehydes under basic conditions .

Thermal Stability and By-Product Analysis

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing CO₂ and brominated fragments. Side reactions in ester hydrolysis include:

  • Decarboxylation : At elevated temperatures (>100°C).

  • Dimerization : In concentrated acidic conditions .

Scientific Research Applications

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Aromatic Rings

a) Methyl 3-(4-Bromophenyl)-2-oxopropanoate (7)
  • Structure : 4-Bromophenyl group at the β-position.
  • Synthesis: Derived from 2-acetamido-3-(4-bromophenyl)propanoic acid via HCl-catalyzed hydrolysis in ethanol, yielding a crude intermediate used directly in subsequent reactions .
b) Methyl 3-(5-Bromo-2,4-dimethoxyphenyl)-3-oxopropanoate
  • Structure : 5-Bromo-2,4-dimethoxyphenyl group with an additional keto group at the α-position.
  • Synthesis: Prepared via a two-step reaction involving sodium hydride, dimethyl carbonate, and 1-(5-bromo-2,4-dimethoxyphenyl)ethanone in toluene and THF .
  • Molecular Data : C₁₂H₁₃BrO₅, MW = 317.13 g/mol .

Analogues with Nitro or Chloro Substituents

a) Ethyl 3-(5-Methyl-2-nitrophenyl)-2-oxopropanoate (28b)
  • Structure : 5-Methyl-2-nitrophenyl group.
  • Synthesis: Formed as a potassium enolate intermediate (58% yield) during reactions involving 1,3-dimethyl-4-nitrobenzene .
  • Application : Intermediate in the synthesis of 3H-indol-3-one 1-N-oxides (isatogens), highlighting the role of nitro groups in facilitating cyclization reactions .
b) Methyl 3-(4-Fluoro-2-nitrophenyl)-2-oxopropanoate
  • Structure : 4-Fluoro-2-nitrophenyl substituent.
  • Key Feature : The electron-withdrawing nitro and fluoro groups significantly reduce the aromatic ring's electron density, increasing susceptibility to nucleophilic attack compared to bromo/methyl-substituted analogues .

Carboxylic Acid Derivatives

a) 3-(5-Bromo-2-methoxyphenyl)propanoic Acid
  • Structure: Methoxy group at the 2-position instead of methyl, with a propanoic acid backbone.
  • Application : Used in research for functionalization into esters or amides, leveraging the carboxylic acid group for further derivatization .
b) 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic Acid
  • Structure : Hydroxy and methoxy groups at the 4- and 5-positions, respectively.
  • Molecular Data : C₁₀H₉BrO₅, MW = 289.08 g/mol .
  • Key Difference : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to ester derivatives .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Reference
Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate 5-Bromo-2-methylphenyl C₁₁H₁₁BrO₃ 271.11 (calculated) Intermediate in heterocyclic synthesis N/A
Methyl 3-(4-bromophenyl)-2-oxopropanoate 4-Bromophenyl C₁₀H₉BrO₃ 257.08 Precursor for γ-lactones
Methyl 3-(5-bromo-2,4-dimethoxyphenyl)-3-oxopropanoate 5-Bromo-2,4-dimethoxyphenyl C₁₂H₁₃BrO₅ 317.13 Two-step synthesis via sodium hydride
Ethyl 3-(5-methyl-2-nitrophenyl)-2-oxopropanoate 5-Methyl-2-nitrophenyl C₁₂H₁₃NO₅ 251.24 Isatogen synthesis
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid 3-Bromo-4-hydroxy-5-methoxyphenyl C₁₀H₉BrO₅ 289.08 Research on bioactive derivatives

Key Observations and Trends

Substituent Effects: Electron-withdrawing groups (Br, NO₂): Increase reactivity in electrophilic aromatic substitution but may hinder nucleophilic attacks on the ester carbonyl. Electron-donating groups (CH₃, OCH₃): Enhance ring electron density, favoring reactions like Friedel-Crafts alkylation.

Synthetic Utility :

  • Brominated esters (e.g., ) are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the versatility of the C–Br bond.
  • Nitro-substituted derivatives (e.g., ) are pivotal in redox-active systems or as directing groups in cyclization.

Physicochemical Properties :

  • Esters (e.g., methyl/ethyl derivatives) exhibit higher lipophilicity than carboxylic acids, influencing their bioavailability and application in drug design.

Biological Activity

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom on the phenyl ring, which influences its reactivity and biological interactions. The presence of the bromine atom enhances the compound's lipophilicity and may affect its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This mechanism is crucial in developing therapeutic agents targeting various diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported that derivatives of similar compounds showed varying degrees of inhibition on cancer cell proliferation, with some derivatives achieving IC50 values in the low micromolar range .

Table 1: Anticancer Activity of this compound Derivatives

Compound DerivativeCell Line TestedIC50 (µM)Reference
This compoundPC312
This compoundDU1458
Comparison Compound APC315

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the expression of pro-inflammatory cytokines, which is critical in managing chronic inflammatory diseases. The bromine substituent can enhance the compound's interaction with inflammatory pathways, making it a candidate for further research in this area.

Case Studies

  • Study on Enzyme Inhibition : A comparative study assessed various small molecules for their ability to inhibit Keap1-Nrf2 interactions, which are crucial for cellular defense mechanisms against oxidative stress. This compound was included in the screening, showing promising results in modulating Nrf2 activation .
  • Synthesis and Testing : Research involving the synthesis of methyl derivatives indicated that modifications at the phenyl ring significantly affect biological activity. Compounds with halogen substitutions were found to have enhanced potency against specific cancer cell lines compared to their non-halogenated counterparts .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate?

Methodological Answer: A common approach involves the condensation of methyl pyruvate (methyl 2-oxopropanoate) with a brominated aromatic precursor. For example, methyl 3-chloro-3-(4-methylphenyl)-2-oxopropanoate can be synthesized via nucleophilic substitution using a halogenated phenyl substrate under reflux conditions with a catalyst (e.g., p-toluenesulfonic acid) . Adjustments for the bromo-substituted derivative would require careful control of reaction stoichiometry and temperature due to bromine's electron-withdrawing effects. Key Steps:

Precursor Preparation : Synthesize 5-bromo-2-methylbenzaldehyde via Friedel-Crafts alkylation or bromination.

Condensation : React with methyl pyruvate under acidic or basic catalysis.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Table 1: Example Reagents and Conditions

StepReagents/ConditionsYield (%)Reference
1Br₂, FeCl₃, 80°C65–75
2Methyl pyruvate, H₂SO₄, reflux50–60

Q. How should this compound be characterized structurally?

Methodological Answer: X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement . For non-crystalline samples, employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.5–3.0 ppm), and the keto carbonyl (δ 3.9–4.1 ppm for ester methyl) .
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 285.0 (C₁₁H₁₀BrO₃⁺).

Q. Table 2: Typical Crystallographic Parameters (Hypothetical Data)

ParameterValue
Space groupP2₁/c
R-factor0.032
Resolution (Å)0.78
Refinement ToolSHELXL-2018/3

Q. What safety protocols are critical when handling brominated intermediates?

Methodological Answer: Brominated compounds require strict PPE (nitrile gloves, lab coat, goggles) and ventilation (fume hood). For spills, use activated carbon or neutralizers. Store at 2–8°C in sealed containers . Monitor vapor pressure (e.g., 7.7 mmHg at 25°C for methyl pyruvate derivatives) to avoid inhalation risks .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved?

Methodological Answer: Discrepancies often arise from tautomerism or dynamic effects. For example, keto-enol tautomerism in 2-oxopropanoates can split NMR signals. Use variable-temperature NMR or DFT calculations to model tautomeric equilibria . For crystallography, refine disorder models in SHELXL and validate with Hirshfeld surface analysis .

Q. Table 3: Tautomer Populations (Hypothetical)

TautomerPopulation (%)Conditions
Keto form85CDCl₃, 25°C
Enol form15DMSO-d₆, 60°C

Q. What enzymatic interactions are plausible for 2-oxopropanoate derivatives?

Methodological Answer: EC 5.3.3.18 isomerase catalyzes the interconversion of 3-(4-hydroxyphenyl)-2-oxopropanoate isomers . For the brominated analog, assess enzyme kinetics (Km, Vmax) via UV-Vis spectroscopy. Mutagenesis studies (e.g., BacB in Bacillus subtilis) can identify active-site residues affecting substrate specificity .

Q. How do bromo and methyl substituents influence reaction optimization?

Methodological Answer: The 5-bromo group increases electrophilicity at the para position, favoring nucleophilic aromatic substitution. However, steric hindrance from the 2-methyl group may reduce reaction rates. Optimize via:

  • Catalyst Screening : Pd-catalyzed cross-coupling for bromo displacement .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

Q. Table 4: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄+20%
SolventDMF+15%
Temperature100°C+10%

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